molecular formula C11H13Cl2NOS B2631079 2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide CAS No. 853574-41-1

2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide

Cat. No.: B2631079
CAS No.: 853574-41-1
M. Wt: 278.19
InChI Key: MGPWYCXYSALRKJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide ( 853574-41-1) is an organic compound of significant interest in chemical and pharmaceutical research, particularly in synthetic and medicinal chemistry. This acetamide derivative, with a molecular formula of C 11 H 13 Cl 2 NOS and a molecular weight of 278.19 g/mol, features a reactive chloroacetamide group and a sulfide (thioether) bridge attached to a 4-chlorobenzyl group . This distinct structure makes it a valuable bifunctional building block or intermediate for the synthesis of more complex molecules. Researchers can utilize the chloroacetamide moiety for N-alkylation reactions, while the sulfide group can be explored for further oxidation or as a ligand in catalyst design . The compound has a purity of 95% and requires careful handling. It is classified as harmful and an irritant, with potential hazards including skin and serious eye irritation, and respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NOS/c12-7-11(15)14-5-6-16-8-9-1-3-10(13)4-2-9/h1-4H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPWYCXYSALRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-{[(4-chlorophenyl)methyl]sulfanyl}ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroacetamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the chloroacetamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly as an antimicrobial agent. Studies have demonstrated that derivatives of similar structures exhibit antifungal and antibacterial properties.

Antimicrobial Activity

  • Mechanism of Action : The compound's sulfanyl group may enhance its interaction with biological membranes, increasing permeability and leading to cell lysis in target microorganisms.
  • Case Study : Research has shown that related compounds demonstrate effectiveness against various fungi, with minimum inhibitory concentrations (MIC) indicating potent activity against strains such as Trichophyton asteroides at low concentrations .

Agricultural Applications

The compound's fungistatic properties make it a candidate for agricultural use, particularly in crop protection.

Fungicide Development

  • Application in Crop Protection : The compound can be formulated into fungicides to protect crops from fungal infections. Its efficacy against specific pathogens has been documented, suggesting potential for reducing crop losses due to diseases.
  • Research Findings : A study highlighted that similar compounds inhibited fungal growth effectively, suggesting a pathway for developing new agricultural fungicides .

Materials Science Applications

In materials science, the unique chemical structure of 2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide can be utilized in polymer chemistry.

Polymer Synthesis

  • Role as a Monomer : The compound can serve as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced chemical resistance.
  • Case Study : Research involving the incorporation of sulfanyl groups into polymer chains has shown improved mechanical properties and thermal stability, making them suitable for high-performance applications .

Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentEffective against Trichophyton asteroides
AgricultureFungicide formulationInhibits fungal growth effectively
Materials ScienceMonomer for polymer synthesisImproved mechanical properties

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Variations in Chloroacetamide Derivatives

Compound Name Substituent on Benzyl Group Molecular Formula Molar Mass (g/mol) Key Features References
2-Chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide (Target) 4-Chloro C₁₆H₁₄Cl₂NOS 340.27 Sulfanyl ethyl linker, 4-chlorobenzyl group
2-Chloro-N-(2-{[(2-cyanophenyl)methyl]sulfanyl}ethyl)acetamide 2-Cyano C₁₇H₁₄ClN₂OS 335.82 Electron-withdrawing cyano group at ortho position
2-Chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide 4-Methyl C₁₇H₁₇ClNOS 324.83 Electron-donating methyl group enhances lipophilicity
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide Diethylsulfamoyl C₁₈H₂₀Cl₂N₂O₃S₂ 447.40 Additional sulfamoyl group for enhanced hydrogen bonding
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluoro C₈H₇ClFNO 201.60 Simplified structure lacking sulfanyl linker; fluorine enhances electronegativity

Key Observations :

  • The target compound ’s 4-chlorobenzyl group balances lipophilicity and steric bulk, influencing solubility and receptor interactions .
  • Substitution at the benzyl position (e.g., 2-cyano or 4-methyl) alters electronic properties and steric effects, impacting reactivity and bioactivity .

Key Observations :

  • The target compound is synthesized via regioselective S-alkylation, a common strategy for sulfanyl acetamides .
  • Complex derivatives (e.g., indole-containing analogs ) require multi-step functionalization, increasing synthetic complexity.

Crystallographic and Conformational Analysis

  • Target Compound: No direct crystallographic data are provided, but related sulfonamides (e.g., 2-chloro-N-(2-methylphenylsulfonyl)acetamide ) exhibit bent geometries at the sulfur atom, with torsion angles ranging from -58.8° to -71.1°. Dihedral angles between aromatic rings and the acetamide moiety vary (78.9°–89.0°), influencing packing and stability .
  • Comparisons :
    • Intramolecular hydrogen bonds (N–H⋯Cl/O) stabilize conformations in sulfonamide derivatives .
    • Fluorine substitution (e.g., in ) introduces C–H⋯O interactions, altering crystal packing.

Biological Activity

2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide, a compound with the molecular formula C11H13Cl2NOS and CAS Number 853574-41-1, has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 278.2 g/mol
  • Purity : Minimum purity of 95% is reported in commercial sources .
  • Structure : The compound features a chloro group, a sulfanyl group, and a chlorophenyl moiety which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of antimicrobial properties. The following sections detail these activities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • Staphylococcus aureus : Compounds similar to this compound have shown minimum inhibitory concentrations (MIC) ranging from 0.125 to 0.5 µg/mL against methicillin-susceptible strains .
  • Methicillin-resistant Staphylococcus aureus (MRSA) : Some derivatives have exhibited MIC values as low as 0.13 µg/mL, indicating a potent effect compared to traditional antibiotics like vancomycin .

The proposed mechanism for the antibacterial activity includes disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in bacterial metabolism. The presence of the chlorophenyl and sulfanyl groups is believed to enhance cell membrane permeability, allowing for increased uptake into bacterial cells .

Case Studies

  • In vitro Studies : A study conducted on a series of chlorinated acetamides demonstrated that modifications in the sulfanyl group significantly influenced antibacterial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus species .
  • Toxicity Assessment : In another study focusing on structural analogs, toxicity evaluations indicated that while some derivatives were effective against pathogens, they also exhibited cytotoxic effects on human cell lines at higher concentrations. This underscores the importance of further optimizing the molecular structure to enhance selectivity and reduce toxicity .

Data Table: Biological Activity Summary

Bacterial StrainMIC (µg/mL)Reference
Methicillin-susceptible Staphylococcus aureus0.125
Methicillin-resistant Staphylococcus aureus0.130
Escherichia coli>12.5

Q & A

Q. Methodological Considerations :

  • Solvent choice : Polar solvents (DMF, ethanol) improve solubility of aromatic intermediates.
  • Temperature control : Reflux (80–100°C) ensures complete reaction but may require inert atmospheres to prevent oxidation of thiol groups.
  • Yield optimization : Yields range from 50–80% depending on steric hindrance and substituent electronic effects.

How is this compound characterized structurally, and what spectral signatures are critical for validation?

Basic Research Question
Characterization relies on a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Strong C=O stretch (~1650–1700 cm⁻¹) and N–H bend (~1550 cm⁻¹) confirm the acetamide group. S–C vibrations (~650 cm⁻¹) validate the sulfanyl linkage .
  • NMR spectroscopy :
    • ¹H NMR : δ 3.5–4.0 ppm (CH₂ adjacent to sulfur), δ 7.2–7.4 ppm (aromatic protons from 4-chlorophenyl).
    • ¹³C NMR : δ 165–170 ppm (C=O), δ 40–45 ppm (S–CH₂) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragment patterns (e.g., loss of Cl or CH₂CO) confirm molecular weight and functional groups .

Advanced Tip : High-resolution mass spectrometry (HRMS) distinguishes between isomers with similar fragmentation patterns .

What challenges arise in crystallographic determination of its structure, and how are they addressed?

Advanced Research Question
Crystallography faces challenges due to:

  • Weak intermolecular interactions : The compound’s flexibility limits strong crystal packing. Intramolecular C–H⋯O hydrogen bonds (e.g., six-membered rings) stabilize the conformation but complicate phase determination .
  • Data resolution : Twinning or low-resolution data require robust refinement software (e.g., SHELXL) and iterative model rebuilding .

Q. Methodology :

  • Use synchrotron radiation for high-resolution data collection.
  • Validate hydrogen bonding networks with Hirshfeld surface analysis .

How can researchers resolve contradictions in spectral data during characterization?

Advanced Research Question
Common contradictions include:

  • Unexpected peaks in NMR : Trace solvents (e.g., DMSO-d₆) or moisture may introduce artifacts. Dry samples thoroughly and use deuterated chloroform .
  • Mass spec discrepancies : Isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) must align with theoretical values. Use isotopic abundance calculators for validation .

Case Study : In , IR data for triazole derivatives showed variability in NH stretches due to polymorphism. Solution: Record spectra in multiple solvents (e.g., KBr vs. Nujol) .

What computational approaches predict the compound’s reactivity or biological activity?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electrophilic sites (e.g., chloroacetamide’s α-carbon) for nucleophilic attack .
  • Molecular docking : Screens against target proteins (e.g., enzymes in pesticide pathways) using software like AutoDock Vina .
  • QSAR : Correlates substituent effects (e.g., chlorine position) with bioactivity. Chlorine at the para position enhances herbicidal activity by increasing lipophilicity .

What safety protocols are essential during synthesis and handling?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of chloroacetyl chloride vapors .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

How is the compound evaluated for biological or pharmacological activity?

Advanced Research Question

  • In vitro assays : Antiproliferative activity tested via MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ values calculated from dose-response curves .
  • Enzyme inhibition : Acetamide derivatives are screened against acetylcholinesterase (AChE) for pesticide potential using Ellman’s method .

How do structural modifications influence its biological or chemical properties?

Advanced Research Question

  • Substituent effects :
    • Electron-withdrawing groups (e.g., Cl) : Increase stability and pesticidal activity by enhancing electrophilicity .
    • Sulfanyl chain length : Longer chains reduce membrane permeability but improve target specificity .

Case Study : Replacing 4-chlorophenyl with 3-chlorophenyl in altered crystal packing and hydrogen bonding, impacting solubility .

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